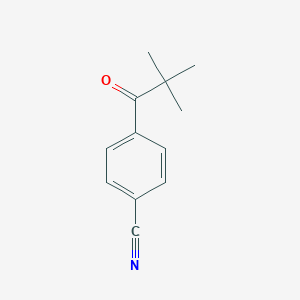

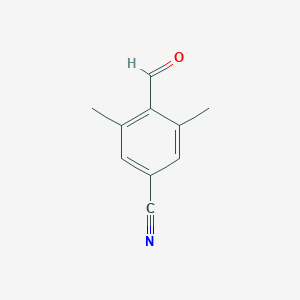

4-(2,2-Dimethylpropanoyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,2-Dimethylpropanoyl)benzonitrile is a chemical compound that is structurally related to benzonitrile derivatives. While the specific compound 4-(2,2-Dimethylpropanoyl)benzonitrile is not directly studied in the provided papers, there are several related compounds that have been investigated, such as 4-(N,N-Dimethylamino)benzonitrile (DMABN) , various substituted dicyanobiphenyls , and 4-(Trifluoromethyl)-benzonitrile . These studies provide insights into the chemical behavior and properties of benzonitrile derivatives, which can be extrapolated to understand the characteristics of 4-(2,2-Dimethylpropanoyl)benzonitrile.

Synthesis Analysis

The synthesis of benzonitrile derivatives can be achieved through various methods. For instance, a noncatalytic synthetic approach has been described for the production of dicyanobiphenyls by cross-coupling terephthalonitrile dianion with substituted benzonitriles . This method demonstrates the versatility of benzonitrile derivatives in forming new compounds through cross-coupling reactions. Although the synthesis of 4-(2,2-Dimethylpropanoyl)benzonitrile is not explicitly detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is a key factor in their chemical behavior. For example, DMABN exhibits dual fluorescence due to its ability to form different electronic states, such as the intramolecular charge-transfer (ICT) state and the locally excited state . The structure of these states has been investigated using various computational methods, revealing details about the electronic decoupling and geometric distortion in the ICT state . These findings highlight the importance of molecular structure in determining the photophysical properties of benzonitrile derivatives.

Chemical Reactions Analysis

Benzonitrile derivatives participate in a variety of chemical reactions. The study of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for lithium-ion batteries demonstrates how the compound can form a protective film on the cathode surface, improving the battery's cyclic stability . This indicates that benzonitrile derivatives can undergo oxidation and interact with other materials to enhance their performance in applications such as energy storage.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For instance, the crystal structure of a hydrazinyl benzonitrile derivative has been determined, showing how the benzonitrile moieties interact within the crystal lattice . Additionally, the electrochemical properties of dicyanobiphenyls have been studied through cyclic voltammetry, providing insights into their reactivity and potential applications . These studies contribute to a broader understanding of the properties of benzonitrile derivatives, which can be informative for the analysis of 4-(2,2-Dimethylpropanoyl)benzonitrile.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Research :

- Zhang Dao-zhen (2010) discusses the use of 4-(2,2-Dimethylpropanoyl)benzonitrile in the synthesis of an impurity of the antidepressant Citalopram, highlighting its value in studying the quality of the drug (Zhang Dao-zhen, 2010).

Materials Science and Electrochemistry :

- Wenna Huang et al. (2014) explored the use of a similar compound, 4-(Trifluoromethyl)-benzonitrile, as an electrolyte additive for high voltage lithium ion batteries, suggesting potential applications in energy storage technologies (Huang et al., 2014).

Chemical Synthesis and Characterization :

- Yikai Yu et al. (2009) utilized benzonitrile derivatives in synthesizing novel soluble aromatic polyesters with pendant cyano groups, which could have implications in polymer chemistry and material science (Yu et al., 2009).

- Q. Jia and Jian Wang (2016) reported a new method for assembling the benzonitrile framework, commonly found in natural products and pharmaceuticals, through N-Heterocyclic Carbene-Catalyzed synthesis (Jia & Wang, 2016).

Photophysical Studies and Spectroscopy :

- Studies by A. Köhn and C. Hättig (2004) and Michał A Kochman et al. (2015) on compounds similar to 4-(2,2-Dimethylpropanoyl)benzonitrile, such as 4-(Dimethyl-amino)benzonitrile, delve into the nature of low-lying singlet states and nonadiabatic relaxation dynamics, contributing to the understanding of fluorescence and charge transfer in these molecules (Köhn & Hättig, 2004), (Kochman et al., 2015).

Molecular and Structural Analysis :

- Research by H. Okamoto et al. (2000) on infrared and Raman spectra of 4-(dimethylamino)benzonitrile, a related compound, provides insights into the vibrational analysis and molecular interactions, which could be relevant for understanding similar compounds like 4-(2,2-Dimethylpropanoyl)benzonitrile (Okamoto et al., 2000).

Wirkmechanismus

Target of Action

The primary target of 4’-Cyano-2,2-dimethylpropiophenone, also known as GS-646939, is the RNA-dependent RNA polymerases (RdRp) of prototypic respiratory viruses . RdRp is an essential enzyme in the life cycle of RNA viruses and is responsible for the replication of the viral genome .

Mode of Action

GS-646939, the active 5′-triphosphate (TP) metabolite of a 4ʹ-cyano modified C-adenosine analog phosphoramidate prodrug GS-7682, interacts with RdRp . The RdRps of human rhinovirus type 16 (HRV-16) and enterovirus 71 (EV-71) incorporate GS-646939 with unprecedented selectivity; GS-646939 is incorporated 20-50-fold more efficiently than its natural ATP counterpart . Once incorporated into the nascent RNA strand, GS-646939 acts as a chain-terminator .

Biochemical Pathways

The incorporation of GS-646939 into the nascent RNA strand by RdRp inhibits the replication of the viral genome . This affects the life cycle of the virus, preventing it from producing more copies of itself and spreading to other cells .

Result of Action

The result of the action of 4’-Cyano-2,2-dimethylpropiophenone is the inhibition of viral replication. By acting as a chain terminator once incorporated into the nascent RNA strand, it prevents the virus from replicating its genome and producing more virus particles .

Eigenschaften

IUPAC Name |

4-(2,2-dimethylpropanoyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXVFMKJNOPZLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642465 |

Source

|

| Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Dimethylpropanoyl)benzonitrile | |

CAS RN |

150009-08-8 |

Source

|

| Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

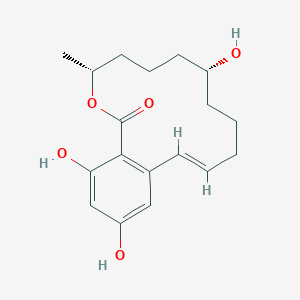

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)

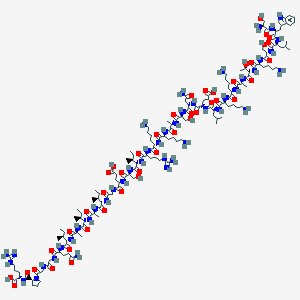

![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)